N-(4-aminophenyl)tetrahydrofuran-2-carboxamide

Medicinal Chemistry Antibacterial LpxC Inhibition

N-(4-Aminophenyl)tetrahydrofuran-2-carboxamide (CAS 926223-69-0, molecular formula C₁₁H₁₄N₂O₂, molecular weight 206.24 g/mol) is a synthetic heterocyclic amide comprising a tetrahydrofuran ring linked via a carboxamide bridge to a 4-aminophenyl moiety. This structural arrangement positions the compound within the broader class of substituted tetrahydrofuran-2-carboxamides, a scaffold recognized in medicinal chemistry for its potential to engage diverse biological targets, including bacterial LpxC deacetylase and voltage-gated sodium channels.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 926223-69-0
Cat. No. B1284530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminophenyl)tetrahydrofuran-2-carboxamide
CAS926223-69-0
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C11H14N2O2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h3-6,10H,1-2,7,12H2,(H,13,14)
InChIKeyUTTNQGIDXBLDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminophenyl)tetrahydrofuran-2-carboxamide (CAS 926223-69-0): Structural and Physicochemical Baseline for Research Procurement


N-(4-Aminophenyl)tetrahydrofuran-2-carboxamide (CAS 926223-69-0, molecular formula C₁₁H₁₄N₂O₂, molecular weight 206.24 g/mol) is a synthetic heterocyclic amide comprising a tetrahydrofuran ring linked via a carboxamide bridge to a 4-aminophenyl moiety. This structural arrangement positions the compound within the broader class of substituted tetrahydrofuran-2-carboxamides, a scaffold recognized in medicinal chemistry for its potential to engage diverse biological targets, including bacterial LpxC deacetylase and voltage-gated sodium channels [1][2]. The compound is commercially available from multiple reputable suppliers for research use only, with pricing and packaging options that vary by vendor, underscoring the importance of sourcing from validated channels to ensure traceability and consistency in experimental workflows .

Why N-(4-Aminophenyl)tetrahydrofuran-2-carboxamide Cannot Be Substituted with Close Analogs in Scientific Procurement


Within the tetrahydrofuran-2-carboxamide chemical space, subtle modifications to the ring saturation, stereochemistry, and aryl substitution pattern profoundly impact biological activity and target engagement. For example, studies on C-furanosidic LpxC inhibitors demonstrate that variation in stereochemistry alone can shift enzyme inhibition constants (Ki) by nearly an order of magnitude, from 0.4 µM to 3.5 µM, and correspondingly alter antibacterial efficacy against Gram-negative strains [1]. Similarly, the replacement of the tetrahydrofuran ring with a furan ring or alteration of the aminophenyl substitution pattern can redirect binding affinity toward different receptor families, as observed with 4-aminophenyl acetamide analogs that exhibit nanomolar antagonism of TRPV1 channels [2]. Consequently, substituting N-(4-aminophenyl)tetrahydrofuran-2-carboxamide with a generic analog lacking the precise stereochemical and electronic profile may yield divergent, non-comparable, or entirely inactive results in established assays, jeopardizing experimental reproducibility and resource allocation. The following section provides quantitative, comparator-based evidence that substantiates this compound's distinct position within its chemical class.

Quantitative Differentiation of N-(4-Aminophenyl)tetrahydrofuran-2-carboxamide (CAS 926223-69-0) Against Analogs and Comparators


Tetrahydrofuran Ring Saturation Confers Distinct Biological Profile vs. Furan Analogs

While direct biological activity data for N-(4-aminophenyl)tetrahydrofuran-2-carboxamide (CAS 926223-69-0) are limited in open literature, class-level inference from closely related tetrahydrofuran-2-carboxamide derivatives reveals that the saturated tetrahydrofuran ring is a critical determinant of LpxC inhibitory activity. In a comparative study of C-furanosidic LpxC inhibitors, the most potent tetrahydrofuran-2-carboxamide derivative exhibited a Ki of 0.4 µM against LpxC, whereas unsaturated furan-2-carboxamide analogs in the same series displayed substantially reduced activity or were inactive [1]. The saturation state of the oxygen-containing ring directly influences conformational flexibility and hydrogen-bonding capacity within the enzyme active site, as supported by molecular docking analyses [1].

Medicinal Chemistry Antibacterial LpxC Inhibition

Stereochemical Sensitivity of Tetrahydrofuran-2-carboxamides Demonstrates that Exact Scaffold Identity Governs Potency

The potency of tetrahydrofuran-2-carboxamide derivatives is exquisitely sensitive to stereochemistry. In a deoxygenated C-glycoside series, the (2S,3R,5R)-configured 3-hydroxytetrahydrofuran derivative exhibited a Ki of 3.5 µM for LpxC inhibition, whereas stereoisomers differing at a single center showed substantially reduced activity [1]. This stereochemical stringency implies that even closely related tetrahydrofuran-2-carboxamide analogs with altered chirality or substitution cannot be assumed to recapitulate the biological profile of N-(4-aminophenyl)tetrahydrofuran-2-carboxamide.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Commercial Availability and Pricing Benchmarking: Santa Cruz Biotechnology vs. Fujifilm Wako

N-(4-Aminophenyl)tetrahydrofuran-2-carboxamide is available from at least two major research chemical suppliers with differing pricing structures and packaging options. Santa Cruz Biotechnology offers 250 mg for $197.00 and 1 g for $399.00 . Fujifilm Wako Pure Chemical Corporation (via Combi-Blocks) offers larger quantities, with 1 g priced at approximately ¥225,000 JPY (~$1,500 USD), 5 g at ¥675,000 JPY, and 10 g at ¥1,050,000 JPY . These pricing discrepancies reflect differences in supply chain, purity specification, and intended use (research vs. manufacturing).

Procurement Vendor Comparison Cost Analysis

Targeted Application Scenarios for N-(4-Aminophenyl)tetrahydrofuran-2-carboxamide (CAS 926223-69-0) Based on Empirical Evidence


Antibacterial Drug Discovery: LpxC Inhibitor Lead Optimization

Given the established role of tetrahydrofuran-2-carboxamide derivatives as potent LpxC inhibitors [1], N-(4-aminophenyl)tetrahydrofuran-2-carboxamide serves as a privileged scaffold for structure-activity relationship (SAR) studies targeting Gram-negative bacterial infections. Researchers can leverage the compound's core structure to introduce substituents at the aminophenyl para position or modify the tetrahydrofuran ring, guided by the Ki values and molecular docking insights available for close analogs [1]. This application is particularly relevant for projects seeking to overcome resistance mechanisms in Escherichia coli and Pseudomonas aeruginosa.

Voltage-Gated Sodium Channel Modulation Studies

Patents disclosing substituted tetrahydrofuran-2-carboxamides as sodium channel modulators [2] provide a validated pathway for investigating the role of sodium channels in pain, epilepsy, or cardiac arrhythmias. N-(4-aminophenyl)tetrahydrofuran-2-carboxamide can be employed as a starting point for medicinal chemistry campaigns aimed at developing selective Nav1.7 or Nav1.8 inhibitors, with the aminophenyl group offering a convenient handle for further functionalization.

TRPV1 Antagonist Development for Neuropathic Pain

Structure-activity relationship studies of 4-aminophenyl acetamide and propanamide derivatives have identified potent and selective TRPV1 antagonists [3]. While N-(4-aminophenyl)tetrahydrofuran-2-carboxamide differs in its core amide structure, the shared 4-aminophenyl motif suggests potential cross-reactivity with TRPV1 or related vanilloid receptors. This compound can be utilized in parallel screening panels to explore the contribution of the tetrahydrofuran ring to TRPV1 antagonism and to assess selectivity against off-target ion channels.

Academic Medicinal Chemistry Curriculum and Laboratory Training

Owing to its commercial availability in research-grade quantities at accessible price points , N-(4-aminophenyl)tetrahydrofuran-2-carboxamide is well-suited for use in academic laboratory courses focusing on organic synthesis, medicinal chemistry, or pharmacology. Students can perform standard amide coupling reactions, purification by recrystallization or chromatography, and subsequent biological evaluation using established protocols, gaining hands-on experience with a compound that exemplifies key concepts in drug design and chemical biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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